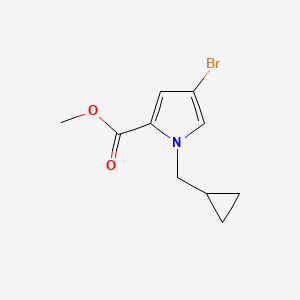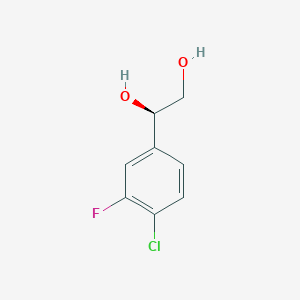
(R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol
Overview
Description
(R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol (R-1-4-chloro-3-fluorophenyl) is a chiral, fluorinated alcohol with a variety of applications in the pharmaceutical and chemical industries. It is used as a starting material in the synthesis of various drugs, including anti-cancer drugs, analgesics, and anti-inflammatory drugs. It is also used as a reagent in the synthesis of other compounds, including polymers and surfactants. In addition, it has been used in the synthesis of optically active compounds, such as chiral auxiliaries and catalysts.
Scientific Research Applications
Liquid Crystalline Polyethers
The synthesis of 1-(4-hydroxyphenyl)-2-(2-fluoro-4-hydroxyphenyl)ethane, closely related to (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol, was explored by Percec and Zuber (1992). This research investigated flexible polyethers and their phase transition temperatures, contributing to understanding molecular interactions in liquid crystals (Percec & Zuber, 1992).
Catalyst-Substrate Adducts in Asymmetric Catalytic Hydrogenation
Mcculloch et al. (1990) studied the crystal and molecular structure of a compound involving 1,2-bis(phenyl-o-anisoylphosphino)ethane, similar to this compound. This work aids in understanding the mechanisms in asymmetric catalysis, crucial for pharmaceutical synthesis (Mcculloch et al., 1990).
Alternating Copolymerization in Polymer Science
Choi et al. (1998) described the use of a compound similar to this compound in the copolymerization with carbon monoxide. This process synthesizes polyketones with regulated structures, contributing to advancements in polymer science (Choi et al., 1998).
NMR Studies in Biochemistry
Sylvia and Gerig (1993) conducted NMR studies on a complex involving a derivative of this compound. Their work offers insights into enzyme-inhibitor interactions, crucial for drug development and understanding biochemical pathways (Sylvia & Gerig, 1993).
Stereoselective Oxidations in Organic Synthesis
Jia, Xu, and Li (2011) developed methods for preparing enantiopure 1,2-diols using compounds related to this compound. This research is significant in the field of organic synthesis, especially for creating enantiomerically pure compounds (Jia, Xu, & Li, 2011).
properties
IUPAC Name |
(1R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8,11-12H,4H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGGAPYUQROFJC-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CO)O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



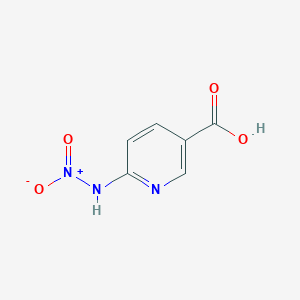
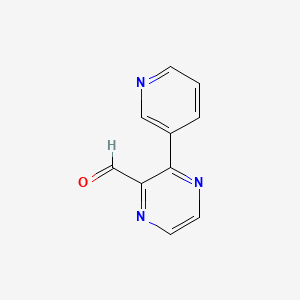




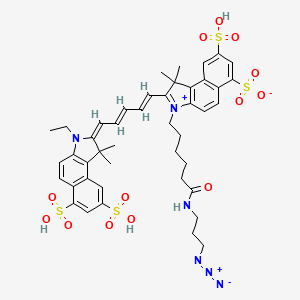
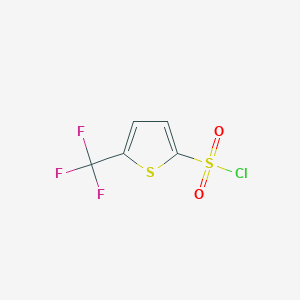

![6-methyl-1H-spiro[2,1-benzoxaborole-3,1'-cyclopentane]-1-ol](/img/structure/B1433225.png)
